![molecular formula C16H19N3O3 B14250823 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol CAS No. 357190-03-5](/img/structure/B14250823.png)
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol is a synthetic organic compound designed to serve as a black quencher of pyrene fluorescence. It is amphiphilic, meaning it has both hydrophilic and hydrophobic properties, allowing it to penetrate lipid membranes and remain within them .
准备方法
The synthesis of 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol involves a two-step procedure:
Mitsunobu Reaction: The first step is a Mitsunobu reaction between [4-(phenyldiazenyl)phenyl]diazenyl]phenol and 1,2-O-isopropylideneglycerol.
Cleavage of Isopropylidene Protecting Group: The second step involves the cleavage of the isopropylidene protecting group to yield the final product.
化学反应分析
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of the diazenyl groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another under suitable conditions.
科学研究应用
This compound has several scientific research applications:
Fluorescence Quenching: It is used as a black quencher of pyrene fluorescence, making it valuable in Förster Resonance Energy Transfer (FRET) studies to detect interactions between biomolecules.
Membrane Probes: Due to its amphiphilic nature, it serves as a membrane-bound probe to study the lateral organization of membranes and lipid-transporting enzymes.
Biological Studies: It is employed in biological research to study protein/membrane interactions and the distribution of probes within lipid membranes.
作用机制
The mechanism of action of 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol involves its ability to quench pyrene fluorescence. The compound’s amphiphilic structure allows it to integrate into lipid membranes, where it can interact with pyrene-labeled molecules. The energy transfer efficiency at the Förster distance (37.8 Å) is 50%, enabling the detection of molecular interactions by monitoring fluorescence intensity changes .
相似化合物的比较
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol is unique due to its specific design as a black quencher of pyrene fluorescence. Similar compounds include:
3-{(E)-[4-(Methylamino)phenyl]diazenyl}benzoic acid: This compound also contains diazenyl groups but differs in its structure and specific applications.
Other Diazenyl Compounds: Various diazenyl compounds exist, each with unique properties and applications in fluorescence quenching and membrane studies.
属性
CAS 编号 |
357190-03-5 |
|---|---|
分子式 |
C16H19N3O3 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
3-[4-[[4-(aminomethyl)phenyl]diazenyl]phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C16H19N3O3/c17-9-12-1-3-13(4-2-12)18-19-14-5-7-16(8-6-14)22-11-15(21)10-20/h1-8,15,20-21H,9-11,17H2 |
InChI 键 |
SDIFORDOSALKAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN)N=NC2=CC=C(C=C2)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


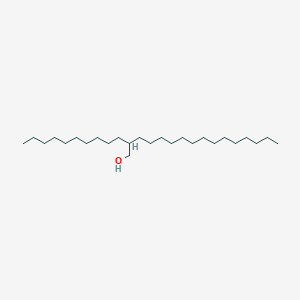
![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
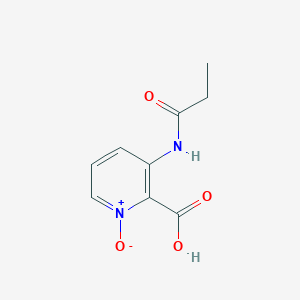
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
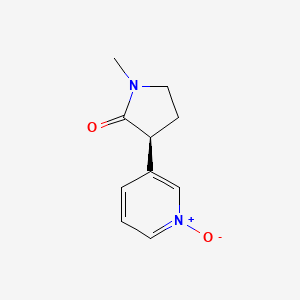
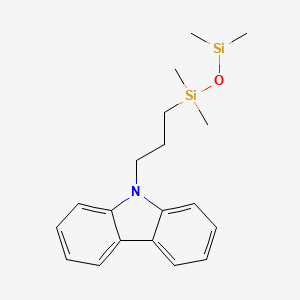
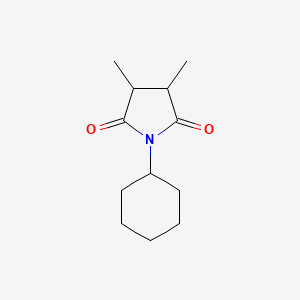
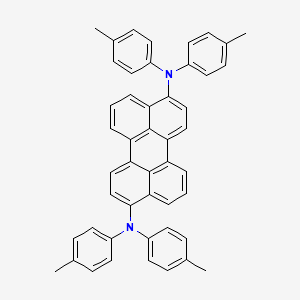
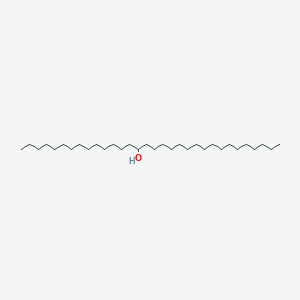
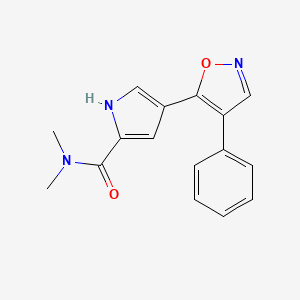
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
